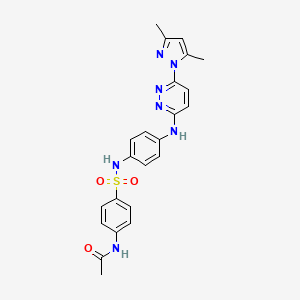

N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H23N7O3S and its molecular weight is 477.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Potential

This compound has been explored for its antimicrobial potential. For instance, studies have investigated the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, like N-(4-(N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)sulfamoyl)phenyl)acetamide, showing promising results as antimicrobial agents (Darwish et al., 2014). Similarly, other studies have synthesized and evaluated novel heterocyclic compounds containing a sulfonamido moiety for their antibacterial activity, indicating significant potential in this area (Azab, Youssef, & El-Bordany, 2013).

Antitumor Activity

Research has also been conducted on the antitumor applications of this compound. Novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate their antitumor activity, with some compounds showing more effectiveness than reference drugs like doxorubicin (Alqasoumi et al., 2009).

Antioxidant Properties

This chemical has also been explored for its antioxidant properties. Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including this compound, have shown significant antioxidant activity (Chkirate et al., 2019). Additionally, other research has synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, exhibiting moderate to significant radical scavenging activity (Ahmad et al., 2012).

Electronic Structure Analysis

There has been speculative analysis on the electronic structure, IR assignments, and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. This involves quantum mechanical calculations and physicochemical parameter analysis, indicating the molecule's chemical reactivity and potential as a lead molecule for specific diseases (Shukla & Yadava, 2020).

Mécanisme D'action

Target of Action

A related compound has been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , which could suggest a similar target for this compound. LmPTR1 is an enzyme that plays a crucial role in the survival and proliferation of parasites.

Mode of Action

It is suggested that the compound may bind to its target enzyme, potentially inhibiting its function . This inhibition could disrupt the normal biochemical processes of the parasite, leading to its death.

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For instance, inhibition of LmPTR1 can disrupt the folate pathway, which is essential for the synthesis of nucleic acids and proteins in the parasite . This disruption can lead to the death of the parasite.

Pharmacokinetics

A related compound was found to have high solubility in saline at ph 7 , which could suggest good bioavailability for this compound.

Result of Action

Based on the potential inhibition of lmptr1, it can be inferred that the compound may lead to the death of the parasite by disrupting its essential biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

Propriétés

IUPAC Name |

N-[4-[[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O3S/c1-15-14-16(2)30(28-15)23-13-12-22(26-27-23)25-19-4-6-20(7-5-19)29-34(32,33)21-10-8-18(9-11-21)24-17(3)31/h4-14,29H,1-3H3,(H,24,31)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQROYBXWYDGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2970422.png)

![Ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2970423.png)

![(E)-6-(3,4-dimethylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2970425.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide](/img/structure/B2970427.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-5-nitrobenzamide](/img/structure/B2970430.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2970440.png)

![3-Chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2970441.png)

![N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2970443.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2970444.png)